4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile
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Overview
Description
TINK-IN-1 is a selective and potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), with an inhibitory concentration (IC50) of 8 nanomolar . This compound has shown significant potential in inhibiting the viability of colorectal cancer cells and has been studied for its effects on mental retardation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TINK-IN-1 involves the preparation of 4-phenyl-2-phenylaminopyridine derivatives. The key steps include:
Formation of the pyridine ring: This is achieved through a series of condensation reactions involving appropriate starting materials.
Substitution reactions: These reactions introduce the phenyl and phenylamino groups onto the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of TINK-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification systems: Such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
TINK-IN-1 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce any oxidized forms of the compound back to its active state.
Substitution: This reaction can introduce different functional groups onto the compound, potentially enhancing its activity or stability.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxidized derivatives with altered activity.
Reduction: May produce reduced forms with enhanced stability.
Substitution: May produce substituted derivatives with improved pharmacological properties.
Scientific Research Applications
TINK-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of TNIK and its effects on various biochemical pathways.
Biology: Investigated for its role in cell viability, particularly in colorectal cancer cells.
Medicine: Explored for its potential therapeutic effects in treating colorectal cancer and mental retardation.
Mechanism of Action
TINK-IN-1 exerts its effects by selectively inhibiting Traf2- and Nck-interacting kinase (TNIK). This inhibition disrupts the TNIK-mediated signaling pathways, which are crucial for the viability and proliferation of colorectal cancer cells. The molecular targets include:
TNIK: The primary target, whose inhibition leads to reduced cancer cell viability.
Wnt/β-catenin pathway: A key pathway involved in cell proliferation and survival, which is affected by TNIK inhibition
Comparison with Similar Compounds
Similar Compounds
XAV-939: Another TNIK inhibitor with a different chemical structure but similar inhibitory effects on the Wnt/β-catenin pathway.
PRI-724: A selective small-molecule inhibitor of β-catenin/CBP interaction, affecting the same pathway as TINK-IN-1
Uniqueness
TINK-IN-1 is unique due to its high selectivity and potency as a TNIK inhibitor. Its specific chemical structure allows for effective inhibition at very low concentrations (IC50: 8 nanomolar), making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C24H24N4O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-methoxy-3-[2-(3-methoxy-4-morpholin-4-ylanilino)pyridin-4-yl]benzonitrile |
InChI |
InChI=1S/C24H24N4O3/c1-29-22-6-3-17(16-25)13-20(22)18-7-8-26-24(14-18)27-19-4-5-21(23(15-19)30-2)28-9-11-31-12-10-28/h3-8,13-15H,9-12H2,1-2H3,(H,26,27) |
InChI Key |
JKDVQSBZXOTCNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=NC=C2)NC3=CC(=C(C=C3)N4CCOCC4)OC |
Origin of Product |
United States |
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